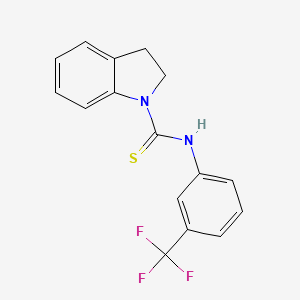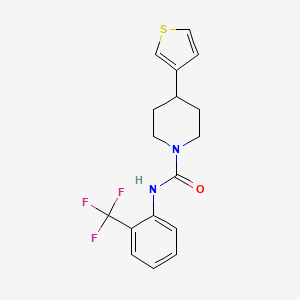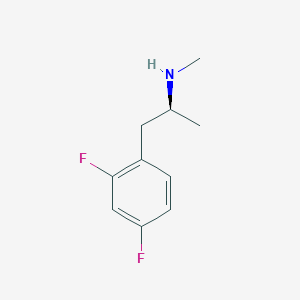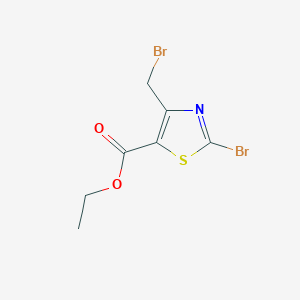
N-Phenylprop-2-ynamid
Übersicht
Beschreibung
N-phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO. It features a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and stability, making them valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
N-phenylprop-2-ynamide has found numerous applications in scientific research:
Wirkmechanismus
Target of Action
N-phenylprop-2-ynamide, also known as 2-Propynamide, N-phenyl-;Propynoic acid phenylamide
Mode of Action
The mode of action of N-phenylprop-2-ynamide involves ynamide-mediated amide bond formation from carboxylic acids and amines . The process includes ynamide hydrocarboxylation and the subsequent aminolysis of the resulting adduct by an amine . This reaction is kinetically favorable and thermodynamically irreversible, leading to the formation of a key intermediate featuring geminal vinylic acyloxy and sulfonamide groups .
Biochemical Pathways
It is known that ynamides, a class of compounds to which n-phenylprop-2-ynamide belongs, are involved in the biosynthesis of a wide range of organic compounds . These include lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . The exact pathways affected by N-phenylprop-2-ynamide and their downstream effects would require further investigation.
Result of Action
Given its involvement in ynamide-mediated amide bond formation , it can be inferred that N-phenylprop-2-ynamide may play a role in the synthesis of various organic compounds.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-phenylprop-2-ynamide can be synthesized through various methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is highly efficient and allows for the preparation of a wide range of ynamides . Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides to form dichloroenamides, followed by elimination to yield ynamides .
Industrial Production Methods: Industrial production of N-phenylprop-2-ynamide typically involves large-scale copper-catalyzed coupling reactions due to their high efficiency and scalability. The use of inexpensive starting materials like trichloroethene also makes this method economically viable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-phenylprop-2-ynamide undergoes various chemical reactions, including:
Cyclization: N-phenylprop-2-ynamide can be used in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, photoredox catalysts (e.g., rose bengal).
Substitution: Various nucleophiles, often under mild conditions.
Cyclization: Catalysts like copper or palladium, often under mild to moderate temperatures.
Major Products:
Oxidation: Substituted 2-ynamides and oxazolo[2,3-a]isoquinolinone derivatives.
Substitution: A variety of substituted ynamides.
Cyclization: Heterocyclic compounds with biological activity.
Vergleich Mit ähnlichen Verbindungen
- N-phenylprop-2-ynamide
- N-phenyl-2-propynamide
- N-phenyl-2-propinamide
Comparison: N-phenylprop-2-ynamide stands out due to its unique combination of stability and reactivity. Unlike other ynamides, it features a phenyl group directly attached to the nitrogen atom, which enhances its stability and makes it a more versatile intermediate in organic synthesis . Its ability to undergo a wide range of chemical reactions under mild conditions also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
N-phenylprop-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-9(11)10-8-6-4-3-5-7-8/h1,3-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDYWXUZKOVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenoxy)-N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2453235.png)

![Ethyl 3-(3-bromo-5-hydroxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2453237.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)

![4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2453244.png)
![N'-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2453245.png)

![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2453249.png)
![1-(3-chlorophenyl)-3-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)



